molecular formula C6H7NO2 B187257 3-Azabicyclo[3.2.0]heptane-2,4-dione CAS No. 1122-09-4

3-Azabicyclo[3.2.0]heptane-2,4-dione

Cat. No. B187257
CAS RN: 1122-09-4
M. Wt: 125.13 g/mol
InChI Key: WXTZWJOCJKKBJR-UHFFFAOYSA-N
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Description

“3-Azabicyclo[3.2.0]heptane-2,4-dione” is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 . It is also known by the IUPAC name "3-azabicyclo [3.2.0]heptane-2,4-dione" .


Synthesis Analysis

There are several methods for synthesizing “3-Azabicyclo[3.2.0]heptane-2,4-dione”. One method involves a highly efficient [2+2] cycloaddition between maleimides and unsaturated moieties, utilizing a visible-light triplet sensitization mode . Another method involves a rapid two-step synthesis using common chemicals such as benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization .


Molecular Structure Analysis

The InChI code for “3-Azabicyclo[3.2.0]heptane-2,4-dione” is 1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

“3-Azabicyclo[3.2.0]heptane-2,4-dione” has a molecular weight of 125.13 .

Scientific Research Applications

Aromatase Inhibitory Activity

3-Azabicyclo[3.2.0]heptane-2,4-dione derivatives show promising results as aromatase inhibitors, which are crucial in the treatment of hormone-dependent diseases like breast cancer. For instance, some derivatives have displayed more potent activity than the clinically effective agent aminoglutethimide, making them potential drugs for endocrine therapy of hormone-dependent tumors (Staněk et al., 1991).

Advanced Building Blocks for Drug Discovery

This compound is also useful in drug discovery, offering a versatile foundation for the development of various pharmacological agents. A recent study describes a rapid synthesis method utilizing common chemicals, highlighting its value in creating new drugs (Denisenko et al., 2017).

Synthesis of γ-Aminobutyric Acid Analogues

The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as analogues of γ-aminobutyric acid (GABA) showcases another application. These compounds are developed using intermolecular [2+2] photocycloaddition, a process significant in medicinal chemistry (Petz & Wanner, 2013).

Dopaminergic Ligands

3-Azabicyclo[3.2.0]heptane derivatives have also been synthesized and evaluated as dopaminergic ligands. These compounds demonstrate greater binding affinity at specific dopamine receptors, suggesting potential use in neurological and psychiatric medication (Reinart-Okugbeni et al., 2012).

Safety And Hazards

For safety information and potential hazards associated with “3-Azabicyclo[3.2.0]heptane-2,4-dione”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-azabicyclo[3.2.0]heptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTZWJOCJKKBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326364, DTXSID80901485
Record name 3-azabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.2.0]heptane-2,4-dione

CAS RN

1122-09-4
Record name 1,2-Cyclobutanedicarboximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclobutanedicarboximide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-azabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-CYCLOBUTANEDICARBOXIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TFY3FFP86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
A Usman, IA Razak, HK Fun… - … Section E: Structure …, 2001 - scripts.iucr.org
In the title compound, C24H17Cl2NO2, the succinimide ring adopts a half-chair conformation, and the attached phenyl ring is twisted by an angle of 55.0 (1) with respect to the …
Number of citations: 10 scripts.iucr.org
RJ Butcher, YM Hijji, E Benjamin - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, C6H7NO2, was synthesized from cis-1,2-cyclobutanedicarboxylic anhydride by reaction with ammonium acetate under microwave conditions. The crystal structure …
Number of citations: 2 scripts.iucr.org
YM Hijji, E Benjamin, RJ Butcher… - … Section E: Structure …, 2009 - scripts.iucr.org
The title molecule, C11H12N2O4, consists of a 3-azabicyclo[3.2.0]heptane group containing a nearly planar cyclobutane ring (rms deviation of fitted atoms is 0.0609 Å), fused to a …
Number of citations: 2 scripts.iucr.org
LM RICE, CH GROGAN - The Journal of Organic Chemistry, 1957 - ACS Publications
Series of iV-alkyl and N-dialkylaminoalkyl-S-azabicyclo [3.2. 0] heptane-2, 4-dionehave been prepared from the reaction of the appropriate primary amines and cis-1, 2-cyclobutane …
Number of citations: 10 pubs.acs.org
OP Demchuk, OV Hryshchuk… - The Journal of …, 2020 - ACS Publications
The synthesis of 3-azabicyclo[3.2.0]heptyl boropinacolates and trifluoroborates via the [2 + 2] photocycloaddition of the corresponding alkenyl boronic derivatives and maleimides or …
Number of citations: 23 pubs.acs.org
K Maruyama, T Ishitoku - Chemistry Letters, 1980 - journal.csj.jp
Upon irradiation N-methylmethacrylimide (1a) cyclized to give cis-1,3,5-trimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione (2a) in a yield of 66%. 2a gave 1,2-dimethylcyclobutane-cis-1,2-…
Number of citations: 7 www.journal.csj.jp
H Brodbeck, D Bourgin, R Neier - Tetrahedron letters, 1986 - Elsevier
2.5-Dimethyl muconic acid anhydride has been synthesized in three steps from catechol and transformed via a high yielding photochemical ring closure into cis-l,5-dimethyl-3-…
Number of citations: 6 www.sciencedirect.com
J He - Synthesis, 2021 - thieme-connect.com
A highly efficient [2+2] cycloaddition between maleimides and unsaturated moieties, utilizing a visible-light triplet sensitization mode, has been developed for the direct synthesis of …
Number of citations: 5 www.thieme-connect.com
A Alder, N Bühler, D Bellus - Helvetica Chimica Acta, 1982 - Wiley Online Library
The intramolecular photochemical [2+ 2]‐cycloaddition of N‐substituted dimethacrylimides 1a and 1c, respectively, proceeds under conditions of direct irradiation (λ = 254 nm) as well …
Number of citations: 20 onlinelibrary.wiley.com
M Conradi, T Junkers - Journal of Photochemistry and Photobiology A …, 2013 - Elsevier
The [2+2] photocycloaddition between maleimide and various alkenes was optimized in a simple custom-made UV flow reactor. While complete maleimide conversion is only achieved …
Number of citations: 35 www.sciencedirect.com

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